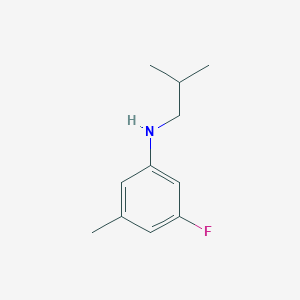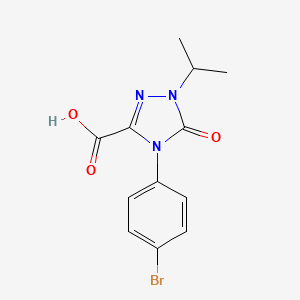amine dihydrochloride CAS No. 1923088-40-7](/img/structure/B1448424.png)
[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
Vue d'ensemble
Description
2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride, also known as 2-AEPMA-dihydrochloride, is a synthetic small molecule that has been used in scientific research applications. It is a derivative of the azepane class of molecules, which are known to have a variety of pharmacological effects. 2-AEPMA-dihydrochloride has been studied for its potential use in research applications such as drug discovery, drug development, and drug delivery.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Interaction
Fused 2-Benzazepine Derivatives Synthesis : A study demonstrates the synthesis of fused 2-benzazepine derivatives through a process involving the tert-amino effect, which could have implications for designing molecules with similar structures to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride for pharmaceutical applications (Gorulya et al., 2011).
Cu(II) Complex Formation : Research on Schiff base ligands derived from unsymmetrical tripodal amines, including structures analogous to the compound of interest, investigates their potential in forming Cu(II) complexes, which may be relevant for catalytic and pharmaceutical research (Keypour et al., 2015).
Stannyl Radical-Mediated Cleavage : A methodology for the removal of the synthetically useful sulfone moiety from compounds including those containing pyridin-2-ylsulfonyl structures, offering insights into synthetic strategies that could be applied to the compound (Wnuk et al., 2000).
Potential Biological Activities
- Tetrahydrofuranylmethylamines Biological Activities : Research into tetrahydrofuran-2-ylmethylamines, by extension, could provide insight into the biological activities of structurally related compounds, including interactions with nicotinic acetylcholine receptor subtypes, which might suggest potential therapeutic uses for 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride (Limbeck & Gündisch, 2003).
These studies indicate a broad range of scientific applications for compounds structurally similar to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride, from synthetic chemistry techniques to potential biological applications. The research highlights the importance of chemical synthesis methods and the study of compound interactions, which could inform future studies on the specific compound .
Propriétés
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S.2ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;;/h5-7,12,16H,1-4,8-11,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLEMMACBKWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



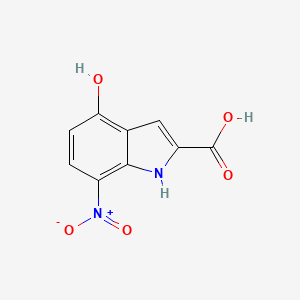
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

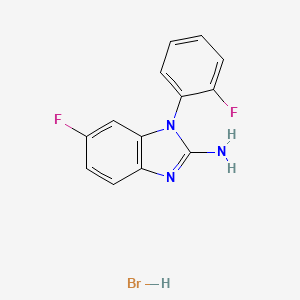
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
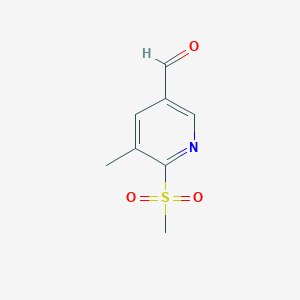
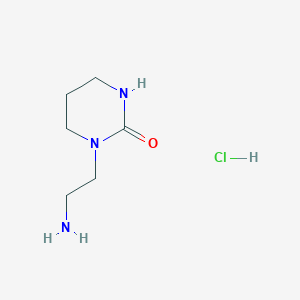
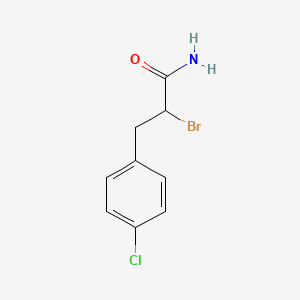


![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
